molecular formula C14H29F B1294296 1-Fluorotetradecane CAS No. 593-33-9

1-Fluorotetradecane

Cat. No.: B1294296
CAS No.: 593-33-9
M. Wt: 216.38 g/mol
InChI Key: YRDSYPITPPQNED-UHFFFAOYSA-N
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Description

1-Fluorotetradecane is a fluoroalkane compound with the chemical formula C14H29F. It is a colorless liquid with low volatility at room temperature. This compound is commonly used as a surfactant, spray, and lubricant .

Preparation Methods

The preparation of 1-Fluorotetradecane is generally achieved by reacting an alkyl iodide with sodium fluoride. The synthetic route involves two main steps:

Industrial production methods typically follow similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-Fluorotetradecane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of hydrocarbons.

Common reagents and conditions used in these reactions include:

    Substitution: Reagents like sodium iodide in acetone.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluorotetradecane has a wide range of scientific research applications, including:

    Chemistry: Used as a surfactant and lubricant in various chemical processes.

    Biology: Employed in studies involving membrane interactions and lipid behavior.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized as a dispersant and lubricant in industrial applications

Mechanism of Action

The mechanism of action of 1-Fluorotetradecane involves its interaction with molecular targets such as lipid membranes. Its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds. The pathways involved include the disruption of lipid bilayers and the formation of micelles.

Comparison with Similar Compounds

1-Fluorotetradecane can be compared with other similar compounds such as:

    Tetradecane: Lacks the fluorine atom, making it less reactive in substitution reactions.

    1-Chlorotetradecane: Contains a chlorine atom instead of fluorine, leading to different reactivity and physical properties.

    1-Bromotetradecane: Contains a bromine atom, which also affects its reactivity and applications.

The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts .

Properties

IUPAC Name

1-fluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29F/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDSYPITPPQNED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880875
Record name tetradecane, 1-fluoro-
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Molecular Weight

216.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-33-9, 73180-09-3
Record name 1-Fluorotetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-33-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluorotetradecane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorotetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073180093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetradecane, 1-fluoro-
Source EPA DSSTox
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Record name Fluorotetradecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.262
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Record name 1-fluorotetradecane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions 1-fluorotetradecane being incorporated into a urea inclusion compound. What insights about the structure and dynamics of this compound were revealed using solid-state NMR?

A1: Solid-state NMR studies revealed several key insights about this compound within a urea inclusion compound:

  • Guest Ordering: A combination of 1H→13C and 19F→13C cross-polarization experiments, with both single-channel (1H) and double-channel decoupling (1H, 19F), allowed researchers to assign 13C resonances and deduce the ordering of this compound guest molecules within the urea channels. []
  • Dynamics: Steady-state and transient 19F MAS NOE experiments were used to investigate the dynamics of this compound within the urea inclusion compound. [] This technique leverages the high sensitivity of 19F NMR to probe molecular motions and interactions within the confined environment of the urea channels.

Q2: The study also explored the interaction of this compound with thiourea. How did the dynamics of this interaction compare to the this compound/urea system?

A2: While the provided research focuses on the dynamics of fluorocyclohexane within thiourea, it highlights the sensitivity of solid-state NMR techniques, such as bandshape analysis, selective polarization inversion, and 2D exchange experiments, for studying molecular dynamics within inclusion compounds. [] Similar approaches could be applied to investigate the specific dynamics of this compound within a thiourea framework and compare it to the urea system.

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